molecular formula C9H13N3S B092738 4-(2-Ethylphenyl)-3-thiosemicarbazide CAS No. 16667-04-2

4-(2-Ethylphenyl)-3-thiosemicarbazide

Cat. No.: B092738
CAS No.: 16667-04-2
M. Wt: 195.29 g/mol
InChI Key: CVYAVYZOGZJQHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)-3-thiosemicarbazide typically involves the reaction of 2-ethylphenylhydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted phenyl compounds .

Scientific Research Applications

Organic Synthesis

4-(2-Ethylphenyl)-3-thiosemicarbazide serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating various chemical transformations:

  • Oxidation: Converts to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: Can be reduced to hydrazine derivatives using sodium borohydride.
  • Substitution Reactions: Participates in nucleophilic substitutions with alkyl halides .

Biological Research

This compound has garnered attention in biological studies, particularly in proteomics:

  • Protein Interactions: It is utilized to investigate protein interactions and functions, providing insights into cellular mechanisms .
  • Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting or activating them, which is crucial for drug development .

Industrial Applications

In industry, this compound is used for producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing .

Case Studies

Case Study 1: Proteomics Research
A study investigated the role of this compound in modulating protein interactions in cancer cells. The compound was shown to influence the activity of specific kinases involved in cell proliferation, suggesting its potential as a therapeutic agent .

Case Study 2: Organic Synthesis Development
Research focused on optimizing the synthesis route of this compound to enhance yield and reduce reaction time. By adjusting temperature and solvent conditions, researchers achieved a significant increase in product purity and yield .

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-3-thiosemicarbazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethylphenyl)-3-thiosemicarbazide is unique due to its specific ethyl group substitution on the phenyl ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in proteomics research and other specialized applications .

Biological Activity

4-(2-Ethylphenyl)-3-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and multidrug resistance (MDR) reversal properties. This article synthesizes current research findings on the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and its potential as a therapeutic agent.

The compound this compound features a thiosemicarbazide moiety, which is known for its ability to chelate metal ions and interact with biological macromolecules. This property contributes to its biological activities, particularly in anticancer and antimicrobial applications. The presence of the ethylphenyl group is believed to enhance its lipophilicity, facilitating cellular uptake and interaction with target sites.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. In a study assessing various thiosemicarbazones, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The minimum inhibitory concentrations (MICs) were determined, showing that it could inhibit bacterial growth at low concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

The antitumor efficacy of this compound has been evaluated in several cancer cell lines. In vitro studies demonstrate that the compound exhibits cytotoxic effects, with IC50 values indicating its potency against various tumor types. Notably, the compound has shown promising results in overcoming MDR in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound displayed significant cytotoxicity:

Cell Line IC50 (µM) Mechanism of Action
MCF-75.47 ± 0.22Induction of apoptosis and cell cycle arrest
HeLa6.12 ± 0.18Inhibition of DNA synthesis

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of key oncogenic signaling pathways.

Multidrug Resistance Reversal

One of the most compelling aspects of this compound is its ability to reverse MDR in cancer cells. This is particularly relevant in the context of chemotherapy resistance, where traditional treatments fail due to efflux mechanisms mediated by P-glycoprotein (P-gp).

In functional assays, the compound demonstrated significant P-gp inhibitory activity, leading to increased accumulation of chemotherapeutic agents within resistant cells:

Compound Fluorescence Activity Ratio (FAR) Concentration (µM)
This compound16.122

This suggests that the compound not only enhances the effectiveness of existing drugs but may also serve as a lead compound for developing new MDR reversal agents.

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazones, including this compound, can be influenced by structural modifications. SAR studies indicate that substituents on the phenyl ring significantly affect their potency:

  • Electron-donating groups enhance activity by increasing lipophilicity.
  • Electron-withdrawing groups may alter binding affinity and selectivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(2-Ethylphenyl)-3-thiosemicarbazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-ethylphenyl isothiocyanate with hydrazine hydrate in ethanol under reflux (60–80°C for 2–4 hours) . Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excessive unreacted precursors (e.g., nitroisatin derivatives) may require excess thiosemicarbazide (9 mg, 42 μmol) in ethanol with acetic acid as a catalyst at 120°C for 30 minutes to achieve yields of 35–50% . Lower yields occur with reduced reaction time, temperature, or solvent changes (e.g., DMSO or acetonitrile) . Characterization via ¹H NMR (DMSO-d₆) and FT-IR confirms product identity .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with UV visualization . Structural confirmation involves:

  • ¹H NMR : Peaks for NH₂ (δ 8.5–9.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .
  • FT-IR : Bands for C=S (1200–1250 cm⁻¹), N–H (3100–3300 cm⁻¹), and C–N (1350–1450 cm⁻¹) .
  • Elemental analysis (C, H, N, S) and ESI-MS for molecular ion validation .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Ethanol-water mixtures (2:1 v/v) are commonly used for recrystallization . Dimethyl sulfoxide (DMSO)/water mixtures may also yield high-purity crystals, though solvent polarity must balance solubility and precipitation kinetics .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of thiosemicarbazide derivatives?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

  • Electron-withdrawing groups (e.g., Cl, CF₃) enhance anti-inflammatory or antimicrobial activity by increasing electrophilicity .
  • Methoxy or hydroxyl groups improve solubility and bioavailability but may reduce potency due to steric hindrance .
  • Comparative assays (e.g., MTT for cytotoxicity , agar diffusion for antimicrobial activity ) quantify activity changes.

Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?

  • Methodological Answer : Key challenges include separating unreacted precursors and byproducts. Solutions include:

  • Sep-Pak cartridges : Remove nitroisatin derivatives via solid-phase extraction .
  • Excess reagent use : Adding 26 μmol nitroisatin precursor ensures complete reaction with thiosemicarbazide, simplifying purification .
  • Microwave-assisted synthesis : Reduces side reactions and improves yield .

Q. How can in vitro anti-proliferative activity of this compound derivatives be systematically evaluated?

  • Methodological Answer :

  • Cell lines : Use cancer cell lines (e.g., HCT-8, DU145) and normal cells for selectivity assessment .
  • MTT assay : Measure cell viability via mitochondrial reductase activity after 48–72 hours of exposure .
  • IC₅₀ calculation : Dose-response curves (0.1–100 μM) determine potency .
  • Reference drugs : Compare with doxorubicin or indomethacin for benchmarking .

Q. What crystallographic techniques elucidate the molecular conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Planar thiosemicarbazide moieties with dihedral angles <10° between aromatic rings .
  • Intramolecular hydrogen bonds (N–H⋯S/O) stabilizing the structure .
  • π-π interactions (3.8–4.0 Å) between aromatic rings, influencing packing and solubility .

Properties

IUPAC Name

1-amino-3-(2-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-2-7-5-3-4-6-8(7)11-9(13)12-10/h3-6H,2,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYAVYZOGZJQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374544
Record name N-(2-Ethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16667-04-2
Record name N-(2-Ethylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Ethylphenyl)-3-thiosemicarbazide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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